molecular formula C14H9NO B13963418 4-[(Pyridin-2-yl)ethynyl]benzaldehyde CAS No. 478159-18-1

4-[(Pyridin-2-yl)ethynyl]benzaldehyde

Cat. No.: B13963418
CAS No.: 478159-18-1
M. Wt: 207.23 g/mol
InChI Key: ZRRWOZZZOISMIQ-UHFFFAOYSA-N
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Description

4-[(Pyridin-2-yl)ethynyl]benzaldehyde is an organic compound with the molecular formula C12H9NO It is a derivative of benzaldehyde, where the benzene ring is substituted with a pyridin-2-yl group and an ethynyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(Pyridin-2-yl)ethynyl]benzaldehyde typically involves the Sonogashira coupling reaction. This reaction is a palladium-catalyzed cross-coupling between an aryl halide and a terminal alkyne. In this case, 4-bromobenzaldehyde and 2-ethynylpyridine are used as starting materials. The reaction is carried out in the presence of a palladium catalyst, such as Pd(PPh3)4, and a copper co-catalyst, such as CuI, in a solvent like tetrahydrofuran (THF) under an inert atmosphere .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the Sonogashira coupling reaction remains a standard approach. Scaling up this reaction for industrial purposes would involve optimizing reaction conditions, such as temperature, pressure, and catalyst loading, to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-[(Pyridin-2-yl)ethynyl]benzaldehyde can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: The ethynyl group can participate in nucleophilic substitution reactions, such as the addition of nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: KMnO4 in an aqueous medium or CrO3 in acetic acid.

    Reduction: NaBH4 in methanol or LiAlH4 in diethyl ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base like triethylamine (TEA).

Major Products

    Oxidation: 4-[(Pyridin-2-yl)ethynyl]benzoic acid.

    Reduction: 4-[(Pyridin-2-yl)ethynyl]benzyl alcohol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

4-[(Pyridin-2-yl)ethynyl]benzaldehyde has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-[(Pyridin-2-yl)ethynyl]benzaldehyde depends on its application. As a ligand, it coordinates with metal ions through the nitrogen atom of the pyridine ring and the ethynyl group, forming stable complexes. These complexes can exhibit unique photophysical properties, such as phosphorescence, which are useful in various applications .

Comparison with Similar Compounds

Similar Compounds

    4-(2-Pyridyl)benzaldehyde: Similar structure but lacks the ethynyl group.

    4-Ethynylbenzaldehyde: Similar structure but lacks the pyridin-2-yl group.

    4-(Diphenylamino)benzaldehyde: Contains a diphenylamino group instead of the pyridin-2-yl group.

Uniqueness

4-[(Pyridin-2-yl)ethynyl]benzaldehyde is unique due to the presence of both the pyridin-2-yl and ethynyl groups, which allow it to participate in a wider range of chemical reactions and form more diverse complexes compared to its similar compounds .

Properties

CAS No.

478159-18-1

Molecular Formula

C14H9NO

Molecular Weight

207.23 g/mol

IUPAC Name

4-(2-pyridin-2-ylethynyl)benzaldehyde

InChI

InChI=1S/C14H9NO/c16-11-13-6-4-12(5-7-13)8-9-14-3-1-2-10-15-14/h1-7,10-11H

InChI Key

ZRRWOZZZOISMIQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=NC(=C1)C#CC2=CC=C(C=C2)C=O

Origin of Product

United States

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